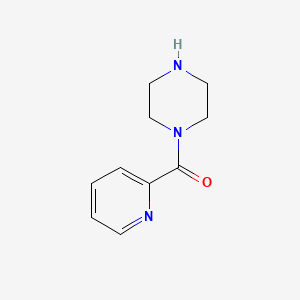

1-(Pyridin-2-ylcarbonyl)piperazine

Descripción

Contextualization within Piperazine (B1678402) Scaffold Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions (positions 1 and 4). In the realm of drug discovery and medicinal chemistry, the piperazine scaffold is considered a "privileged scaffold". tandfonline.com This designation stems from its frequent appearance in the structures of a wide array of therapeutic agents across various disease categories. tandfonline.comnih.gov Its prevalence is not coincidental but is rooted in the advantageous physicochemical and biological properties it imparts to a molecule. nih.gov

The utility of the piperazine moiety is multifaceted. Its key characteristics include:

Modulation of Physicochemical Properties: The piperazine ring can significantly influence a drug candidate's solubility, a critical factor for bioavailability. tandfonline.comresearchgate.net The presence of the two nitrogen atoms allows for protonation, which can enhance water solubility. researchgate.net

Pharmacokinetic Improvement: The piperazine scaffold has been widely incorporated into drug molecules to improve their pharmacokinetic profiles, affecting how a drug is absorbed, distributed, metabolized, and excreted. tandfonline.comnih.gov

Versatile Chemical Handle: The secondary amine nature of the piperazine ring provides a reactive site for chemical modification. tandfonline.com This allows medicinal chemists to easily introduce various substituents to explore structure-activity relationships (SAR) or to use the ring as a linker to connect two different pharmacophores within a single hybrid molecule. tandfonline.comresearchgate.net

Biological Activity: The piperazine nucleus itself is a core component of many biologically active compounds, contributing to interactions with various biological targets. nih.govresearchgate.net It is found in drugs with applications as antipsychotics, antidepressants, antihistamines, and anticancer agents, among others. researchgate.netnih.gov

Given these favorable attributes, the piperazine framework is a cornerstone in the design of new therapeutic agents. nih.gov 1-(Pyridin-2-ylcarbonyl)piperazine serves as a specific and important example of a building block within this research domain, where one of the piperazine nitrogens is acylated with a picolinoyl group (pyridin-2-ylcarbonyl group), creating a molecule with potential for further derivatization and biological screening.

Historical Perspective of Pyridine-Piperazine Hybrids in Drug Discovery

The strategic combination of distinct pharmacophoric units to create hybrid molecules is a well-established approach in drug design. The goal is often to develop compounds with enhanced affinity, selectivity, or improved pharmacokinetic properties by integrating the advantageous features of each component scaffold. The hybridization of pyridine (B92270) and piperazine moieties is a prime example of this strategy.

The pyridine ring , a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental building block in medicinal chemistry. nih.gov It is present in numerous natural products and FDA-approved drugs. nih.gov The inclusion of a pyridine ring can enhance a molecule's metabolic stability, permeability, and binding interactions with biological targets. nih.gov

The coupling of a pyridine nucleus with a piperazine ring has led to the development of several clinically significant drugs. This structural combination has proven effective for targeting the central nervous system (CNS), as well as for antiviral therapies. wikipedia.org The rationale behind creating these hybrids often involves using the piperazine ring as a versatile linker and a solubilizing group, while the pyridine moiety provides key interactions with the target protein or receptor. nih.gov

Research into derivatives of 1-(Pyridinyl)piperazine has led to the discovery of potent and selective antagonists for α2-adrenergic receptors. wikipedia.org This historical success has cemented the pyridinylpiperazine framework as a valuable template in medicinal chemistry, leading to the development of drugs for various conditions.

Table 1: Examples of Marketed Drugs Containing a Pyridinylpiperazine Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Azaperone | Antipsychotic |

| Atevirdine | Antiretroviral |

| Delavirdine | Antiretroviral |

| Mirtazapine | Antidepressant |

Source: wikipedia.org

The development of these and other pyridine-piperazine hybrids underscores the historical and ongoing value of this structural combination in the quest for novel therapeutics. researchgate.net The compound this compound represents a foundational structure from which many such therapeutic agents can be conceptually and synthetically derived.

Structure

3D Structure

Propiedades

IUPAC Name |

piperazin-1-yl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-10(9-3-1-2-4-12-9)13-7-5-11-6-8-13/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULDWWUGMGLWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960261 | |

| Record name | (Piperazin-1-yl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39639-98-0 | |

| Record name | Methanone, 1-piperazinyl-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039639980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Piperazin-1-yl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(Pyridin-2-ylcarbonyl)piperazine

The formation of the amide bond between the picolinoyl moiety and the piperazine (B1678402) ring is the key step in the synthesis of this compound. This can be achieved through both classical and modern synthetic methodologies.

Classical Amidation Approaches

Traditional methods for the synthesis of this compound often involve the reaction of a picolinic acid derivative with piperazine. One common approach is the activation of picolinic acid to its corresponding acyl chloride, which then reacts with piperazine. For instance, 18β-glycyrrhetinic acid derivatives with a piperazinyl amide moiety have been synthesized by reacting the corresponding acyl chloride with symmetric piperazine. nih.gov However, this method can sometimes lead to the formation of bis-amide byproducts due to the presence of two reactive nitrogen atoms in the piperazine ring. nih.gov

To circumvent this issue, activating agents such as 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can be employed to facilitate the coupling of picolinic acid and piperazine, often providing good yields of the desired mono-acylated product. nih.gov Another strategy involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the piperazine nitrogens. This allows for the selective acylation of the unprotected nitrogen, followed by deprotection to yield the final product. nih.gov

Advanced Coupling Strategies

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of the amide bond in this compound. Palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are powerful tools for the formation of C-N bonds and can be applied to the synthesis of N-arylpiperazines. nih.gov While these are more commonly used for attaching an aryl group to the piperazine nitrogen, analogous strategies can be adapted for the acylation reaction.

Furthermore, aromatic nucleophilic substitution (SNAr) reactions on electron-deficient pyridines can be a viable route. For example, the reaction of 2-chloropyridine (B119429) or 2-fluoropyridine (B1216828) derivatives with piperazine can lead to the formation of the desired product, particularly if the pyridine (B92270) ring is activated by electron-withdrawing groups. nih.govnih.gov

Derivatization Strategies for Analog Development

The structural scaffold of this compound offers multiple sites for chemical modification, enabling the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.

N-Substitution on Piperazine Ring

The secondary amine of the piperazine ring is a common site for derivatization. A wide array of substituents can be introduced at this position through various reactions.

N-Alkylation and N-Arylation: The piperazine nitrogen can be readily alkylated or arylated using appropriate alkyl halides, aryl halides, or other electrophilic reagents. nih.govresearchgate.net These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Amide and Sulfonamide Formation: Acylation or sulfonylation of the piperazine nitrogen with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can introduce diverse functional groups. nih.gov

Reductive Amination: Reaction with aldehydes or ketones under reductive conditions provides a straightforward method for introducing substituted alkyl groups.

| Starting Material | Reagent | Reaction Type | Product | Reference |

| This compound | Alkyl Halide | N-Alkylation | N-Alkyl-1-(pyridin-2-ylcarbonyl)piperazine | nih.gov |

| This compound | Aryl Halide | N-Arylation | N-Aryl-1-(pyridin-2-ylcarbonyl)piperazine | nih.gov |

| This compound | Acyl Chloride | Acylation | N-Acyl-1-(pyridin-2-ylcarbonyl)piperazine | nih.gov |

| This compound | Aldehyde/Ketone, Reducing Agent | Reductive Amination | N-Substituted Alkyl-1-(pyridin-2-ylcarbonyl)piperazine |

Modifications on Pyridine Moiety

The pyridine ring itself presents opportunities for functionalization to explore its impact on biological activity.

Substitution Reactions: Electrophilic or nucleophilic aromatic substitution reactions can introduce various substituents such as nitro, halogen, or amino groups onto the pyridine ring. For example, the synthesis of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives has been reported. nih.gov The position of these substituents can be crucial for target engagement.

Modification of Existing Substituents: If the pyridine ring already bears functional groups, these can be further modified. For instance, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other functionalities. researchgate.net

| Starting Pyridine Derivative | Reaction | Resulting Moiety | Reference |

| 2-Chloro-3-nitropyridine | Nucleophilic Aromatic Substitution with Piperazine | 1-(3-Nitropyridin-2-yl)piperazine | nih.gov |

| Substituted Pyridine | Electrophilic/Nucleophilic Aromatic Substitution | Functionalized Pyridine Ring | researchgate.net |

Diversification at Carbonyl Linkage

While less common, modifications at the carbonyl linker can also be explored to alter the compound's properties.

Reduction of the Carbonyl Group: The carbonyl group can be reduced to a methylene (B1212753) group, transforming the amide into an amine linker. This would yield 1-(pyridin-2-ylmethyl)piperazine (B1270507) derivatives, which may exhibit different biological profiles.

Thionation: The carbonyl oxygen can be replaced with a sulfur atom using reagents like Lawesson's reagent to form the corresponding thioamide. This modification can alter the hydrogen bonding capabilities and electronic properties of the linker.

Stereoselective Synthesis Considerations

The stereoselective synthesis of this compound necessitates the introduction of chirality at one of the carbon atoms of the piperazine ring, as the picolinoyl moiety itself is achiral. The development of general methods for the enantioselective construction of carbon-substituted piperazine cores is a significant area of research, as these chiral scaffolds are crucial building blocks in medicinal chemistry. rsc.orgnih.gov Methodologies are primarily focused on creating chiral C-substituted piperazines or their immediate precursors, such as piperazin-2-ones, which can subsequently be acylated to yield the target compound.

Key strategies for achieving stereocontrol include the catalytic asymmetric synthesis of piperazine precursors, the use of chiral pool starting materials, and stereoselective cyclization reactions.

Catalytic Asymmetric Synthesis of Piperazin-2-one (B30754) Intermediates

A powerful and frequently employed strategy involves the asymmetric synthesis of chiral piperazin-2-ones, which can be readily reduced to the corresponding chiral piperazines without loss of optical purity. caltech.edudicp.ac.cn Two prominent catalytic methods are asymmetric hydrogenation and asymmetric allylic alkylation.

Palladium-Catalyzed Asymmetric Hydrogenation: This method provides facile access to chiral disubstituted piperazin-2-ones through the asymmetric hydrogenation of pyrazin-2-ol substrates. dicp.ac.cnrsc.org The reaction, often catalyzed by a palladium complex with a chiral ligand, proceeds with excellent diastereoselectivities and enantioselectivities. For instance, the hydrogenation of various 5,6-disubstituted pyrazin-2-ols using a catalyst system of Pd(OCOCF₃)₂ with (R)-TolBINAP and TsOH·H₂O has been shown to produce the corresponding piperazin-2-ones in high yields and with enantiomeric excesses (ee) ranging from 84–90%. dicp.ac.cn The resulting chiral piperazin-2-one can then be reduced using agents like LiAlH₄ to yield the chiral piperazine, which is ready for subsequent acylation. dicp.ac.cn

| Substrate (Pyrazin-2-ol) | Catalyst System | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |

| 5,6-diphenylpyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP, TsOH·H₂O | 96 | 90 | >20:1 |

| 5-(4-methoxyphenyl)-6-phenylpyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP, TsOH·H₂O | 94 | 88 | >20:1 |

| 5-(4-fluorophenyl)-6-phenylpyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP, TsOH·H₂O | 95 | 89 | >20:1 |

| 5-(trifluoromethyl)-6-phenylpyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP, TsOH·H₂O | 95 | 85 | >20:1 |

| 5-naphthyl-6-phenylpyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP, TsOH·H₂O | 95 | 88 | >20:1 |

| Data sourced from research on palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cn |

Palladium-Catalyzed Asymmetric Allylic Alkylation: Another leading approach is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. caltech.edunih.gov This reaction allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. caltech.edunih.gov The use of palladium catalysts derived from precursors like [Pd₂(pmdba)₃] in conjunction with electron-deficient chiral PHOX ligands is effective for this transformation. caltech.edu The resulting chiral piperazin-2-one products can be converted to the corresponding chiral piperazines via a two-step process involving deprotection and subsequent reduction of the amide. caltech.edunih.gov This methodology provides access to unique, three-dimensionally elaborated chiral piperazines, expanding the available chemical space for drug discovery. caltech.edu

| Substrate (Piperazin-2-one) | Catalyst/Ligand | Yield (%) | ee (%) |

| N-Boc, N'-benzoyl piperazin-2-one allyl ester | [Pd₂(pmdba)₃] / (S)-L1 | 93 | 91 |

| N-Boc, N'-benzoyl piperazin-2-one cinnamyl ester | [Pd₂(pmdba)₃] / (S)-L1 | 99 | 92 |

| N-Boc, N'-benzoyl piperazin-2-one prenyl ester | [Pd₂(pmdba)₃] / (S)-L2 | 99 | 96 |

| *L1 = (S)-t-Bu-PHOX | |||

| L2 = (S)-(3,5-(CF₃)₂C₆H₃)-PHOX | |||

| Data represents examples from the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones. caltech.edu |

Synthesis from the Chiral Pool

An alternative and practical strategy involves utilizing readily available enantiomerically pure starting materials, such as α-amino acids, from the chiral pool. nih.govacs.org This approach allows for the construction of orthogonally protected, 2-substituted chiral piperazines in a few steps. acs.org For example, chiral amino acids can be efficiently converted into 1,2-diamines, which then undergo annulation to yield the desired piperazine core. nih.gov A four-step synthesis starting from various chiral amino acids has been used to produce a matrix of 2,6-disubstituted piperazines as separable cis and trans diastereomers, each as a single absolute stereoisomer. acs.org Similarly, (R)-(+)-2-methylpiperazine has been synthesized from (R)-(−)-phenylglycinol, which acts as a chiral auxiliary. rsc.org

Stereoselective Cyclization and Annulation Reactions

Direct, stereoselective cyclization methods offer an atom-economical route to the piperazine core. An efficient one-pot, three-component synthesis has been developed that yields highly substituted piperazines with excellent stereoselectivity (de, ee >99%). acs.org This process involves the Sₙ2-type ring-opening of an N-activated aziridine (B145994) with an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate. acs.org

Another modular approach is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, such as substituted ethylenediamines. acs.org These reactions proceed under mild conditions with low catalyst loadings and exhibit high degrees of regio- and stereochemical control, providing a versatile route to highly substituted piperazines. acs.org Iridium-catalyzed [3+3] cycloadditions of imines have also been shown to produce C-substituted piperazines with high diastereoselectivity, forming a single diastereoisomer. acs.org

The success of these catalytic methods hinges on the design and selection of chiral ligands. nih.gov Modular, non-symmetrical P,N-ligands like PHOX (phosphine-oxazoline) and C₂-symmetric ligands derived from scaffolds like SPINOL have proven to be "privileged," demonstrating high efficiency and enantioselectivity across a range of metal-catalyzed reactions. caltech.edunih.govnankai.edu.cn

Pharmacological Characterization and Biological Activity Spectrum

In Vitro Pharmacological Profiling of 1-(Pyridin-2-ylcarbonyl)piperazine Analogs

The in vitro evaluation of this compound analogs has revealed their potential to interact with a variety of receptors and enzymes, as well as to exert effects on cellular functions and proliferation.

Receptor Binding Assays

Derivatives of the this compound scaffold have been a subject of interest in receptor binding studies, particularly for their affinity to aminergic G-protein coupled receptors. For instance, a series of piperazine-pyridazinone analogs were synthesized and evaluated for their binding affinity towards α1-adrenergic, α2-adrenergic, and 5-HT1A serotoninergic receptors. nih.gov Many of these compounds demonstrated nanomolar or subnanomolar affinity for the α1-adrenergic receptor, and several also showed significant affinity for the 5-HT1A receptor. nih.gov

In other studies, the replacement of a piperazine (B1678402) ring with a piperidine (B6355638) moiety in certain derivatives was shown to be a critical factor for dual affinity at histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov For example, a piperazine derivative showed a high affinity for hH3R (Ki = 3.17 nM) but a much lower affinity for σ1R (Ki = 1531 nM). In contrast, its piperidine-containing counterpart displayed high affinity for both receptors. nih.gov This highlights the crucial role of the piperazine ring in modulating receptor selectivity.

| Compound Type | Receptor Target(s) | Key Findings |

| Piperazine-pyridazinone analogs | α1-AR, α2-AR, 5-HT1A | High affinity for α1-AR (nanomolar/subnanomolar range); several compounds also showed good affinity for 5-HT1A. nih.gov |

| Piperazine-substituted H3R ligands | Histamine H3 Receptor (H3R), Sigma-1 Receptor (σ1R) | Replacement of piperazine with piperidine significantly increased affinity for σ1R, demonstrating the piperazine moiety's role in receptor selectivity. nih.gov |

Enzyme Inhibition Studies

Analogs of this compound have demonstrated notable inhibitory activity against various enzymes. A significant area of research has been their potential as urease inhibitors. nih.gov Urease is an enzyme that plays a crucial role in the survival of certain pathogens, such as Helicobacter pylori. nih.gov A series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were synthesized and showed potent urease inhibition, with some compounds exhibiting IC50 values significantly lower than the standard inhibitor thiourea. nih.gov

Furthermore, computational studies have provided insights into the inhibitory mechanism of piperazine-containing compounds against enzymes like fatty acid amide hydrolase (FAAH). escholarship.org These studies suggest that the flexibility of the piperazine ring allows the enzyme to induce a distortion in the molecule's amide bond, which facilitates the inhibition process. escholarship.org Additionally, piperazine derivatives have been investigated as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for managing hypercholesterolemia. researchgate.net

| Enzyme Target | Derivative Series | Key Findings |

| Urease | 1-(3-nitropyridin-2-yl)piperazine derivatives | Potent inhibitory activity with IC50 values as low as 2.0 ± 0.73 µM, outperforming the standard thiourea. nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Piperazine aryl ureas | The flexibility of the piperazine ring is believed to be key to its inhibitory activity. escholarship.org |

| Proprotein Convertase Subtilisin Kexin 9 (PCSK9) | N-(piperidin-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamides | Identified as small molecule inhibitors of PCSK9 mRNA translation. researchgate.net |

Cell-Based Functional Assays

The functional effects of this compound derivatives have been explored in various cell-based assays. For example, in functional assays for H3R, a derivative demonstrated antagonistic properties with a Kb value of 11.38 nM in a mini-G protein recruitment assay. nih.gov In another study, a piperazine-based compound was identified as a sigma-1 receptor (S1R) agonist. rsc.org

Additionally, piperazine-substituted pyranopyridines have been shown to inhibit the production of hepatitis B virus (HBV) virions in cell-based models, indicating a potential antiviral application. nih.gov

| Assay Type | Compound Type | Key Findings |

| Mini-G protein recruitment assay | Histamine H3 receptor ligand | Demonstrated antagonistic properties at the H3R with a Kb of 11.38 nM. nih.gov |

| Sigma-1 Receptor functional assay | Piperidine/piperazine-based compound | Acted as a S1R agonist. rsc.org |

| HBV virion production assay | Piperazine-substituted pyranopyridines | Several compounds exhibited selective activity against HBV by preventing virion formation. nih.gov |

Cytotoxicity and Antiproliferative Evaluations

The cytotoxic and antiproliferative potential of this compound analogs has been evaluated against a variety of cancer cell lines. Several studies have reported that derivatives of this scaffold exhibit significant antiproliferative activity. nih.govmdpi.comnih.gov

For instance, a series of indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety were synthesized and evaluated. Some of these compounds showed potent activity against A549 lung cancer and HCT-116 colon cancer cells, with IC50 values in the low micromolar range. nih.gov Similarly, novel arylpiperazine derivatives have been tested against human prostate cancer cell lines (PC-3, LNCaP, and DU145), with some compounds showing strong cytotoxic activities. mdpi.com

Piperazine-substituted pyranopyridines have also demonstrated antiproliferative activity at micromolar and submicromolar concentrations against various cancer cell lines. nih.gov The mechanism of this cytotoxicity was found to involve the induction of apoptosis. nih.gov Furthermore, platinum(II) complexes incorporating a thiazine-pyridine derivative ligand have shown great cytotoxic potential against several tumor cell lines, including leukemic and solid tumor lines. unex.es

| Cell Line(s) | Derivative Series | Key Findings (IC50 values) |

| A549 (lung cancer), HCT-116 (colon cancer) | Indolin-2-one derivatives with 4-phenylpiperazine-1-carbothiohydrazide | Potent activity with IC50 values of 3.59 µM (A549) and 3.49 µM (HCT-116) for the most active compounds. nih.gov |

| LNCaP, DU145 (prostate cancer) | Arylpiperazine derivatives | Strong cytotoxic activity, with some compounds having IC50 values below 5 µM against LNCaP cells. mdpi.com |

| Various cancer cell lines | Piperazine-substituted pyranopyridines | Antiproliferative activity at micromolar and submicromolar concentrations, inducing apoptosis. nih.gov |

| U-937, HL-60 (leukemic), HeLa, SK-OV-3 (solid tumor) | Pt(II) complex with a thiazine-pyridine derivative | Great cytotoxic potential, with IC50 values of 26.36 µM (U-937) and 39.25 µM (HL-60). unex.es |

In Vivo Biological Efficacy Studies for this compound Derivatives

The promising in vitro results for some this compound derivatives have led to their investigation in animal models to assess their in vivo efficacy.

Animal Models for Disease States

Derivatives of this compound have shown efficacy in animal models of depression and pain. A novel series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were evaluated for their potential as selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov The most promising compound from this series was tested in a rat forced swimming test, a common animal model for antidepressant activity. The compound was found to reduce immobility times, suggesting an antidepressant-like effect. nih.gov It also antagonized the depletion of serotonin induced by p-chloroamphetamine in the rat hypothalamus. nih.gov

In the context of pain research, piperidine and piperazine derivatives with dual activity as histamine H3 and sigma-1 receptor antagonists have shown promising antinociceptive properties in vivo. nih.gov Given that selective ligands for either of these receptors have shown efficacy in various pain models, these dual-acting compounds represent a potential breakthrough for new pain therapies. nih.gov

| Disease Model | Compound Type | Key Findings |

| Depression (Rat Forced Swimming Test) | 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivative | Reduced immobility times, indicating antidepressant-like effects. nih.gov |

| Pain (Antinociception models) | Piperidine/piperazine H3/σ1 receptor antagonists | Showed promising antinociceptive activity in vivo. nih.gov |

Pharmacodynamic Biomarker Assessment

Pharmacodynamic (PD) biomarkers are crucial tools in drug development, serving as indicators of a drug's effect on its target. youtube.com These measurable characteristics can reflect the mechanism of action of a biological product and are sensitive endpoints for detecting clinically meaningful differences between compounds. youtube.com For a molecule like this compound, a pharmacodynamic biomarker assessment would involve identifying and quantifying a biological response to the compound's administration. This process is essential for establishing proof-of-concept, guiding dose selection, and understanding the drug's activity in a clinical setting. youtube.comyoutube.com

The selection of appropriate PD biomarkers is intrinsically linked to the compound's mechanism of action. youtube.com For instance, if a derivative of this compound were being developed as a serotonin reuptake inhibitor, relevant biomarkers could include the occupancy of serotonin transporters or changes in serotonin levels in specific bodily compartments. nih.gov A study on a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, which act as serotonin reuptake inhibitors, used the antagonism of p-chloroamphetamine (PCA)-induced serotonin depletion in the hypothalamus as a key in vivo measure of pharmacodynamic activity. nih.gov Similarly, for compounds targeting G-protein-coupled receptors (GPCRs) like histamine H3 receptors, downstream signaling molecules or changes in the release of neurotransmitters such as acetylcholine, dopamine (B1211576), or serotonin could serve as potential biomarkers. nih.gov

While specific pharmacodynamic biomarkers for the parent compound this compound are not extensively documented in publicly available research, the assessment would follow established principles. The process involves:

Identifying a biomarker that is closely related to the pharmacological mechanism. youtube.com

Developing and validating an assay to measure the biomarker reliably.

Characterizing the dose-response relationship between the compound and the biomarker. youtube.com

Evaluating the time course of the biomarker response following compound administration. youtube.com

Such assessments provide critical insights into a compound's biological activity long before clinical outcomes are measured.

Structure-Activity Relationship (SAR) Elucidation

The pharmacological profile of this compound and its analogues is intrinsically linked to its chemical structure. The elucidation of structure-activity relationships (SAR) involves systematically modifying the molecule to understand how each component—the piperazine core, the pyridine (B92270) moiety, the carbonyl linker, and various substituents—contributes to its biological activity.

Contribution of Piperazine Core to Activity

The piperazine ring is a well-recognized "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active compounds. nih.gov Its presence is often critical for a molecule's pharmacological and pharmacokinetic properties. nih.govresearchgate.net The two nitrogen atoms within the piperazine ring can be protonated at physiological pH, which can enhance water solubility and bioavailability, crucial factors for drug efficacy. nih.gov

The piperazine core often serves as a fundamental scaffold for interaction with various biological targets. Studies comparing piperazine-containing compounds to their piperidine analogues have revealed the critical role of the second nitrogen atom. For example, in a series of dual histamine H3 and sigma-1 (σ1) receptor antagonists, replacing a piperidine ring with a 4-(pyridin-4-yl)piperazin-1-yl core resulted in a dramatic decrease in affinity for the σ1 receptor. nih.gov This highlights that the piperazine structure is a key element for activity at specific receptors. nih.gov

Furthermore, research on nucleozin, an anti-influenza agent with a piperazine amide structure, demonstrated that modifications to the piperazine ring led to a loss of antiviral activity. This suggests that the flexible, six-membered ring with its specific nitrogen arrangement is essential for the compound's ability to induce the aggregation of the viral nucleoprotein. plos.org The piperazine skeleton is a frequent component in molecules targeting the central nervous system, with many derivatives exhibiting antidepressant, anxiolytic, and antipsychotic properties. nih.gov

Table 1: Impact of Piperazine vs. Piperidine Core on Receptor Affinity

| Compound Pair | Core Structure | hH3R Ki (nM) | σ1R Ki (nM) | Reference |

|---|---|---|---|---|

| Compound 4 | 4-(Pyridin-4-yl)piperazin-1-yl | 3.17 | 1531 | nih.gov |

| Compound 5 | Piperidine | 7.70 | 3.64 | nih.gov |

This interactive table demonstrates the significant drop in sigma-1 receptor affinity when the piperidine core is replaced by a piperazine core, while affinity for the H3 receptor is maintained.

Role of Pyridine Moiety and Carbonyl Linkage

The pyridine ring is another key pharmacophore whose electronic properties significantly influence a molecule's biological activity. nih.govnih.gov As a heteroaromatic system, the nitrogen atom in the pyridine ring makes it electron-deficient, which affects its ability to interact with biological targets through mechanisms like hydrogen bonding and π-π stacking. nih.gov The position of the nitrogen atom is critical; in this compound, the nitrogen is at the 2-position, adjacent to the carbonyl linker. This positioning influences the electronic distribution across the entire pyridinoyl group and its interaction with target receptors.

The carbonyl group acts as a rigid linker connecting the pyridine ring to the piperazine core. Its ability to act as a hydrogen bond acceptor is a crucial feature for receptor binding. In derivatives of 1-(2-pyrimidinyl)piperazine, the amide carbonyl function was identified by its characteristic infrared spectral signals and was integral to the molecular structure that produced monoamine oxidase A inhibitory activity. nih.gov The planarity and electronic nature of the carbonyl group, in conjunction with the adjacent pyridine ring, create a specific conformation that is often essential for biological activity.

Research on various pyridine derivatives has shown that the pyridine ring is a versatile scaffold for developing agents with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. nih.govnih.gov The combination of the pyridine ring and a piperazine moiety through a linker is a common strategy in designing CNS-active agents. nih.gov

Impact of Substituent Variations on Pharmacological Profile

Altering the substituents on either the pyridine or piperazine rings can dramatically change the pharmacological profile of the parent compound, affecting its potency, selectivity, and even its mechanism of action.

Studies on related structures provide clear evidence for this principle. In one series of inhibitors for inflammatory caspases based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold, varying the substituent on the piperazine ring had a profound impact. An ethylbenzene (B125841) substituent resulted in a potent, pan-selective inhibitor of caspases-1, -4, and -5, while other analogues showed a nearly 10-fold selectivity for caspase-5 over the others. nih.gov

Similarly, in a series of 1-piperazino-3-arylindans, substitution on the piperazine ring was shown to increase affinity and selectivity for the D1 dopamine receptor. nih.gov Derivatives with small substituents at the 2-position of the piperazine ring exhibited potent D1 and D2 antagonism. nih.gov In another example, a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives were synthesized, where the S-(+) enantiomers showed significantly stronger analgesic activity than their R-(-) counterparts, with the most potent compound being 105 times more potent than morphine. nih.gov

These findings underscore that even minor chemical modifications can lead to significant changes in biological activity, a fundamental concept in drug design and optimization.

Table 2: Effect of Piperazine Ring Substituents on Caspase Inhibition

| Compound ID | Piperazine Ring Substituent | Caspase-1 Ki (nM) | Caspase-4 Ki (nM) | Caspase-5 Ki (nM) | Reference |

|---|---|---|---|---|---|

| CK-1-41 | Ethylbenzene | Low nM | Low nM | Low nM | nih.gov |

| Analog 1 | (Not specified) | - | - | Selective (10-fold) | nih.gov |

| Analog 2 | (Not specified) | - | - | Selective (10-fold) | nih.gov |

| Analog 3 | (Not specified) | - | - | Selective (10-fold) | nih.gov |

This interactive table illustrates how different substituents on the piperazine ring can alter the inhibitory profile against various caspase enzymes, leading to either broad-spectrum or selective inhibitors.

Molecular Mechanisms of Action and Target Identification

Elucidation of Specific Molecular Targets for 1-(Pyridin-2-ylcarbonyl)piperazine

The initial step in understanding the pharmacological profile of any compound is the identification of its specific molecular partners within the complex cellular environment. For this compound, this process is ongoing, with researchers leveraging a variety of techniques to pinpoint its direct binding sites and downstream effects.

Direct Binding Site Identification

Direct binding assays are crucial for identifying the primary protein targets of a small molecule. While specific binding data for this compound is not extensively available in the public domain, studies on closely related piperazine-containing molecules have revealed interactions with a range of receptors and enzymes. For instance, various piperazine (B1678402) derivatives have shown affinity for serotonin (B10506) and dopamine (B1211576) receptors, suggesting that this compound could potentially modulate neurotransmitter signaling. mdpi.com The piperazine moiety is a common scaffold in many centrally active agents due to its ability to interact with these receptors.

Furthermore, the pyridine (B92270) ring, a key structural feature, is a well-known pharmacophore present in numerous approved drugs. researchgate.net Its electron-rich nature allows it to participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are critical for receptor binding. The combination of the piperazine and pyridine rings in this compound creates a unique electronic and steric profile that likely dictates its specific binding preferences.

Enzymatic Pathway Modulation

Beyond receptor binding, the ability of a compound to modulate the activity of key enzymes is a significant aspect of its mechanism of action. Research into derivatives of this compound has provided clues in this area. For example, certain pyridylpiperazine hybrids have been investigated as potent urease inhibitors. nih.gov Urease is an enzyme crucial for the survival of certain pathogens, and its inhibition can be a valuable therapeutic strategy. nih.gov

Another area of investigation for related compounds has been the inhibition of monoamine oxidase (MAO). A study on 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, which share a similar piperazine core, demonstrated selective inhibitory activity against MAO-A. nih.gov This suggests that the piperazine scaffold can be tailored to target specific enzymes involved in neurotransmitter metabolism.

| Derivative Class | Enzyme Target | Observed Effect | Reference |

| Pyridylpiperazine hybrids | Urease | Inhibition | nih.gov |

| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives | Monoamine Oxidase A (MAO-A) | Selective Inhibition | nih.gov |

This table showcases enzymatic modulation by derivatives of this compound, highlighting the potential for this class of compounds to interact with key enzymatic pathways.

Cellular Signaling Pathway Interventions

The binding of a molecule to its target or the modulation of an enzyme's activity ultimately translates into changes in cellular signaling pathways. While specific data for this compound is limited, the activities of related compounds offer potential avenues of investigation. For instance, piperazine derivatives have been shown to influence pathways related to inflammation and cell proliferation. nih.gov

One study on 3,4-disubstituted piperidine (B6355638) derivatives, structurally related to the piperazine core, identified compounds that could modulate macrophage M2 polarization through the activation of Stat3 and Akt phosphorylation. nih.gov This highlights the potential for piperazine-containing molecules to intervene in immune signaling pathways.

Mechanistic Insights from Structure-Based Drug Design

Structure-based drug design and the analysis of structure-activity relationships (SAR) are powerful tools for understanding how a molecule's chemical features relate to its biological activity. For the broader class of piperazine and piperidine derivatives, extensive SAR studies have been conducted. acs.orgnih.gov

These studies have revealed the importance of the piperazine ring as a central scaffold that can be modified to optimize binding to various targets. nih.gov The nature and position of substituents on the piperazine and the attached aromatic ring can dramatically influence potency and selectivity. For example, in the context of histamine (B1213489) H3 and sigma-1 receptor antagonists, the replacement of a piperidine core with a piperazine moiety was found to significantly alter the inhibitory potency, likely due to changes in the protonation state at physiological pH. acs.org

Phenotypic Screening and Target Deconvolution Strategies

For example, phenotypic screening of a library of compounds led to the identification of piperazine derivatives with analgesic activity. nih.gov Subsequent target deconvolution efforts would then be required to identify the specific molecular targets responsible for the observed phenotype. This process often involves a combination of techniques, including affinity chromatography, expression profiling, and computational modeling.

The exploration of this compound and its derivatives is an active area of research. While a complete picture of its molecular mechanisms is still emerging, the existing data on related compounds provides a strong foundation for future investigations. The continued application of advanced techniques in target identification, pathway analysis, and structure-based design will undoubtedly shed further light on the therapeutic potential of this intriguing molecule.

Computational and in Silico Approaches in the Study of 1 Pyridin 2 Ylcarbonyl Piperazine

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. The analysis of these interactions can elucidate the structural basis of potential biological activity.

Despite the utility of this method, specific molecular docking studies detailing the interaction of 1-(Pyridin-2-ylcarbonyl)piperazine with any particular biological target have not been identified in a review of scientific literature. Research in this area tends to focus on derivatives where the piperazine (B1678402) or pyridine (B92270) moieties are further substituted to optimize interactions with specific receptors, such as the sigma-1 receptor or various kinases.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of a ligand-receptor complex over time.

While MD simulations have been employed to study the behavior of various piperazine-containing ligands within the binding sites of proteins, no specific MD simulation studies for this compound have been found in the reviewed literature. Such studies would be valuable to understand its dynamic behavior and interaction stability with potential biological targets.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

No virtual screening campaigns that have specifically identified or started from this compound as a hit compound for the discovery of new analogs are documented in the available scientific literature. Virtual screening is more commonly applied to discover novel scaffolds or to explore the chemical space around a known active compound.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Considerations

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The journey of a drug through the body is a complex process governed by its ADME properties. Preclinical in vitro and in vivo studies are crucial to predict the human pharmacokinetics of a new chemical entity.

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound provides an early indication of its potential in vivo clearance and half-life. This is often assessed by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) isoforms.

Conversely, another study on 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives showed that a promising compound from this series was stable in human liver microsomes, indicating that small structural modifications can significantly impact metabolic stability. nih.gov Furthermore, studies on 1-(2-pyrimidinyl)-piperazine, a metabolite of several psychoactive drugs, identified CYP2D6 as the primary enzyme responsible for its hydroxylation. nih.gov This suggests that the pyridine (B92270) ring in compounds like 1-(Pyridin-2-ylcarbonyl)piperazine could also be a site for CYP-mediated metabolism.

A hypothetical in vitro metabolic stability assessment for this compound could yield data similar to that presented in the interactive table below, which is based on findings for related piperazine (B1678402) derivatives.

Interactive Table: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolites (Hypothetical) |

| Human | Data not available | Data not available | Pyridine-ring hydroxylation, Piperazine-ring oxidation |

| Rat | Data not available | Data not available | Pyridine-ring hydroxylation, N-dealkylation |

| Mouse | Data not available | Data not available | Similar to Rat |

Note: The data in this table is hypothetical and for illustrative purposes only, based on studies of structurally similar compounds. Specific experimental data for this compound is required for accurate assessment.

Permeability and Transport Studies

The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is a critical determinant of its oral bioavailability. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal permeability. nih.govevotec.comnih.gov Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and express various transporters, mimicking the barrier function of the human intestine. nih.gov

Permeability is typically reported as an apparent permeability coefficient (Papp). While specific Papp values for this compound are not publicly available, the general classification of permeability based on Caco-2 assays is as follows:

Low Permeability: Papp < 1 x 10⁻⁶ cm/s

Moderate Permeability: 1 x 10⁻⁶ cm/s ≤ Papp < 10 x 10⁻⁶ cm/s

High Permeability: Papp ≥ 10 x 10⁻⁶ cm/s

Bidirectional Caco-2 assays can also identify if a compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp). evotec.com An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is actively transported out of the cells, which could limit its oral absorption. evotec.com Studies on other piperazine derivatives have shown that they can be subject to efflux by transporters. nih.gov

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its target site and undergo metabolism or excretion. nih.gov Only the unbound (free) fraction of the drug is pharmacologically active. High plasma protein binding can lead to a lower volume of distribution and a longer half-life.

The percentage of plasma protein binding for this compound has not been specifically reported. However, it is a crucial parameter determined during preclinical development. For context, many drugs on the market exhibit high plasma protein binding, with over 50% of them showing 90-100% binding. nih.gov The table below illustrates how plasma protein binding data is typically presented.

Interactive Table: Illustrative Plasma Protein Binding Data for a Hypothetical Compound

| Species | Unbound Fraction (fu) | % Bound | Primary Binding Protein |

| Human | Data not available | Data not available | Albumin, α1-acid glycoprotein |

| Rat | Data not available | Data not available | Albumin |

| Dog | Data not available | Data not available | Albumin |

Note: This table is for illustrative purposes. The actual plasma protein binding of this compound would need to be determined experimentally.

PK/PD Correlation Studies

Pharmacokinetic/pharmacodynamic (PK/PD) modeling aims to establish a relationship between the drug concentration at the site of action and the observed pharmacological effect. nih.govnih.gov This is essential for optimizing dosing regimens to maximize efficacy and minimize toxicity. nih.gov

For a compound like this compound, PK/PD studies would involve measuring its concentrations in plasma and, if possible, in the target tissue over time, and correlating these with a specific pharmacodynamic endpoint. For example, a study on buspirone (B1668070) and its active metabolite, 1-(2-pyrimidinyl)-piperazine, successfully used a physiological indirect response model to analyze their hypothermic effects in rats. nih.gov This study determined the in vivo potency (EC50) and intrinsic activity (Emax) for both compounds. nih.gov

A similar approach for this compound would require the identification of a quantifiable pharmacological effect. The resulting PK/PD model could then be used to simulate different dosing scenarios and predict the clinical dose required to achieve the desired therapeutic effect.

Safety Pharmacology and Toxicology Screening

Safety pharmacology studies are designed to identify potential undesirable pharmacodynamic effects of a new drug on major physiological systems, including the cardiovascular, central nervous, and respiratory systems. nih.gov These studies are a regulatory requirement before a drug can be administered to humans.

Toxicology screening provides initial information on the potential toxicity of a compound. This can include in vitro assays to assess cytotoxicity and genotoxicity, as well as in vivo studies in animals to determine acute toxicity and identify target organs for toxicity. While specific safety pharmacology and toxicology data for this compound are not publicly documented, standard preclinical screening would evaluate its effects on a panel of receptors, ion channels, and enzymes to flag potential off-target activities. In vivo studies would assess general health, body weight changes, and clinical observations after administration of the compound.

Therapeutic Potential and Future Directions

Emerging Therapeutic Applications for 1-(Pyridin-2-ylcarbonyl)piperazine Analogs

Research into analogs of this compound has unveiled a broad spectrum of pharmacological activities, highlighting their potential in treating a range of human diseases.

Analogs of this compound are being investigated as potential treatments for complex neurological disorders such as Alzheimer's and Parkinson's disease. The flexible nature of the piperazine (B1678402) ring allows it to interact with various enzymes implicated in these conditions through both hydrophobic and hydrogen bonding interactions. nih.gov A study on piperazine-containing 1,3-diphenylprop-2-en-1-one derivatives revealed their inhibitory activity against key enzymes involved in neurodegeneration. nih.gov

Specifically, compounds PC10 and PC11 from this series showed remarkable inhibitory effects on monoamine oxidase B (MAO-B) with IC₅₀ values of 0.65 and 0.71 μM, respectively. nih.gov MAO-B is a critical target in the treatment of Parkinson's disease. Furthermore, while most compounds in the series were weak inhibitors of cholinesterases, compound PC4 demonstrated a notable inhibition of acetylcholinesterase (AChE) with an IC₅₀ value of 8.77 μM. nih.gov The inhibition of both MAO-B and AChE by these piperazine derivatives suggests their potential as multi-target agents for the management of neurological disorders. nih.gov

Table 1: Inhibitory Activities of Piperazine-Substituted Chalcones

| Compound | Target Enzyme | IC₅₀ (μM) | Potential Application |

| PC10 | MAO-B | 0.65 | Parkinson's Disease |

| PC11 | MAO-B | 0.71 | Parkinson's Disease |

| PC4 | AChE | 8.77 | Alzheimer's Disease |

Data sourced from a study on piperazine-containing 1,3-diphenylprop-2-en-1-one derivatives. nih.gov

The rise of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents, and this compound analogs have emerged as a promising area of research. ijcmas.com A series of pyridinyl sulfonyl piperazine LpxH inhibitors have demonstrated potent antibiotic activity against Gram-negative bacteria like E. coli and K. pneumoniae. nih.gov The incorporation of a pyridine (B92270) ring into the structure of these inhibitors was found to dramatically enhance their potency. nih.gov For instance, the lead compound JH-LPH-107 displayed impressive minimum inhibitory concentrations (MICs) of 0.31 and 0.04 μg/mL against E. coli and K. pneumoniae, respectively. nih.gov

In another study, new disubstituted piperazines were synthesized and evaluated for their antimicrobial activity. nih.gov Compound 3k from this series was identified as the most potent, with significant activity against Listeria monocytogenes. nih.gov Notably, compounds 3d, 3g, and 3k were more potent than ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compound 3d also showed better activity than ampicillin against Pseudomonas aeruginosa, while 3g was more effective against E. coli. nih.gov The antifungal activity of compound 3k was also noteworthy, with Trichoderma viride being the most sensitive fungus. nih.gov

Furthermore, research on N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides has identified inhibitors of Leishmania CYP51 and CYP5122A1, enzymes crucial for the parasite's survival. nih.gov These findings underscore the potential of these compounds as novel antileishmanial drug candidates. nih.gov

Table 2: Antimicrobial Activity of Selected Piperazine Analogs

| Compound | Target Organism | Activity |

| JH-LPH-107 | E. coli | MIC: 0.31 μg/mL |

| K. pneumoniae | MIC: 0.04 μg/mL | |

| 3k | Listeria monocytogenes | Most potent in its series |

| MRSA | More potent than ampicillin | |

| Trichoderma viride | Best antifungal activity in its series | |

| 3d | Pseudomonas aeruginosa | Better activity than ampicillin |

| 3g | E. coli | More efficient than ampicillin |

Data compiled from studies on pyridinyl sulfonyl piperazine inhibitors and disubstituted piperazines. nih.govnih.gov

The this compound scaffold is also being explored for its potential in cancer therapy and diagnostics. The PI3K/Akt/mTOR signaling pathway is frequently overactive in cancer, making it an attractive target for drug development. nih.gov A potent dual PI3K/mTOR inhibitor, an imidazo[1,2-a]pyridine (B132010) derivative containing a piperazine moiety, has been developed and labeled with carbon-11 (B1219553) to create a new potential radiotracer for positron emission tomography (PET) imaging of PI3K/mTOR in cancer. nih.gov This demonstrates the utility of these compounds in developing advanced cancer imaging agents. nih.gov

In terms of therapeutic applications, a series of indolin-2-one derivatives featuring a 4-phenylpiperazine-1-carbothiohydrazide moiety at the C3-position have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov Among these, compounds 6d and 6l were found to be the most potent against A549 lung cancer cells, with IC₅₀ values of 3.59 and 5.58 μM, respectively. nih.gov Additionally, compounds 5f and 6l showed significant activity against HCT-116 colon cancer cells, with IC₅₀ values of 3.49 and 4.57 μM, respectively, which are comparable to the activity of the established cancer drug Sunitinib. nih.gov

Table 3: Antiproliferative Activity of Indolin-2-one Piperazine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) |

| 6d | A549 (Lung) | 3.59 |

| 6l | A549 (Lung) | 5.58 |

| HCT-116 (Colon) | 4.57 | |

| 5f | HCT-116 (Colon) | 3.49 |

Data from a study on the antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. nih.gov

The piperazine nucleus is a key structural component in many compounds with anti-inflammatory and analgesic properties. researchgate.netnih.gov Derivatives of this compound are being investigated as alternatives to currently available nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics, which are often associated with undesirable side effects. nih.gov

A study on pyrimidinyl piperazinyl butanoic acid derivatives demonstrated their potent antinociceptive effects in a p-benzoquinone-induced writhing test. researchgate.net Similarly, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative, compound 5, exhibited significant in vitro and in vivo anti-inflammatory and analgesic activities. tbzmed.ac.ir This compound showed the highest nitric oxide (NO) inhibitory activity in a murine macrophage model, which was associated with the inhibition of iNOS protein expression and decreased gene expression of inflammatory markers. tbzmed.ac.ir In animal models, compound 5 demonstrated a potent peripheral analgesic effect, comparable to diclofenac (B195802) sodium, and a central analgesic activity that peaked earlier and was significantly higher than that of tramadol (B15222) hydrochloride. tbzmed.ac.ir The anti-inflammatory effect was further confirmed by its ability to reduce paw edema in a carrageenan-induced inflammation model, along with a significant decrease in serum NO and COX-2 levels. tbzmed.ac.ir

Challenges in Drug Development for this compound and its Analogs

Despite the promising therapeutic potential, the development of drugs based on the this compound scaffold faces several challenges. One of the primary hurdles is achieving the desired pharmacokinetic profile. For instance, some imidazo[1,2-a]pyridine analogs developed as anti-tuberculosis agents suffered from poor solubility and suboptimal plasma exposure due to their high lipophilicity, which led to their deprioritization for further development. nih.gov

Synthetic challenges can also impede the drug development process. While methods like Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination are commonly used to synthesize piperazine-containing compounds, scaling up these processes for commercial production can present issues regarding yield, purification, and safety. mdpi.com For example, in the large-scale synthesis of some drugs, an excess of piperazine is required to minimize the formation of byproducts, which can complicate purification. mdpi.com

Furthermore, achieving selectivity for the intended biological target while minimizing off-target effects is a critical challenge. The flexible nature of the piperazine ring, while beneficial for binding to various targets, can also lead to interactions with unintended receptors or enzymes, potentially causing side effects.

Innovative Research Methodologies and Translational Prospects

To overcome the challenges in drug development, innovative research methodologies are being employed. Molecular docking studies are increasingly used to predict the binding interactions of this compound analogs with their target enzymes, which helps in the rational design of more potent and selective inhibitors. nih.govnih.gov This computational approach can significantly streamline the drug discovery process by prioritizing compounds for synthesis and biological evaluation.

The development of PET radiotracers, such as the carbon-11 labeled imidazo[1,2-a]pyridine derivative, represents a significant advancement in translational research. nih.gov These imaging agents can be used in preclinical and clinical studies to visualize and quantify the target engagement of new drugs in living organisms, providing crucial information about their pharmacodynamics and helping to de-risk their clinical development.

The translational prospects for this compound analogs are promising, given their broad therapeutic potential. The identification of lead compounds with potent activity in preclinical models for infectious diseases, cancer, and neurological disorders provides a strong foundation for their advancement into clinical trials. nih.govnih.govnih.gov However, successful translation will require a multidisciplinary approach that integrates advanced synthetic chemistry, computational modeling, and robust preclinical and clinical evaluation to optimize the efficacy, safety, and pharmacokinetic properties of these promising compounds.

Analytical Methodologies for Research and Development

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatographic methods are indispensable for separating 1-(Pyridin-2-ylcarbonyl)piperazine from impurities, starting materials, and byproducts, thereby ensuring its identity and purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of polar compounds like this compound. The separation is typically achieved on an octadecylsilane (B103800) (C18) bonded silica (B1680970) gel column. drugbank.comchemicalbook.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) or formate (B1220265) buffer, to control the pH and ionic strength. drugbank.com For instance, a gradient elution with acetonitrile and a phosphate buffer at pH 2 has been used for the analysis of a related piperazine (B1678402) derivative. drugbank.com Detection is commonly performed using a UV detector, as the pyridine (B92270) and carbonyl chromophores in the molecule absorb UV light. drugbank.com The selection of the detection wavelength is critical for sensitivity and is often set at the absorption maximum of the compound.

A validated HPLC method for a similar piperazine-containing compound demonstrated good selectivity, precision, accuracy, and linearity, which are essential parameters for a reliable analytical method. drugbank.com The purity of this compound can be determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram. For trace analysis of piperazine-related impurities, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection limits. nih.gov

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to enhance its amenability to GC analysis. For instance, acylation of the secondary amine in the piperazine ring can increase volatility. The choice of the capillary column is crucial for separation, with columns of intermediate polarity often providing good resolution for such compounds. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule. nih.gov

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| RP-HPLC | Octadecylsilane (C18) | Acetonitrile/Phosphate Buffer | UV | Purity assessment, quantification |

| GC-MS | (e.g., DB-5ms) | Helium | Mass Spectrometry | Identification of impurities, structural confirmation |

Spectroscopic Approaches in Structural Elucidation for Research

Spectroscopic techniques are fundamental for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons on the pyridine ring and the piperazine ring. The aromatic protons of the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling patterns of these protons would confirm the 2-substitution pattern. The protons of the piperazine ring would appear as multiplets in the upfield region (typically δ 2.5-4.0 ppm). The integration of the signals would correspond to the number of protons in each environment. Dynamic NMR studies on related N-acylpiperazines have shown that the rotation around the amide C-N bond can be restricted, leading to the observation of distinct signals for the piperazine protons at room temperature. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide group would be expected to resonate at a characteristic downfield chemical shift (around 165-175 ppm). The carbon atoms of the pyridine ring would appear in the aromatic region (around 120-150 ppm), and the carbons of the piperazine ring would be found in the aliphatic region (around 40-50 ppm).

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, this compound would be expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways. Common fragmentation patterns for piperazine derivatives involve cleavage of the bonds within the piperazine ring and the bond connecting the piperazine ring to the pyridinecarbonyl moiety, providing valuable structural information. nih.govrsc.org

Infrared (IR) Spectroscopy:

Infrared spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. The C-N stretching vibrations of the pyridine and piperazine rings would also be observable.

| Technique | Key Information Provided |

| ¹H NMR | Proton environment, connectivity, and stereochemistry |

| ¹³C NMR | Number and type of carbon atoms |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| Infrared Spectroscopy | Presence of functional groups |

Bioanalytical Methods for In Vitro and In Vivo Sample Analysis

Bioanalytical methods are essential for quantifying this compound in biological matrices such as plasma, serum, and tissue homogenates. These methods are critical for pharmacokinetic and metabolic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the quantitative bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed. mdpi.com A typical bioanalytical method for this compound would involve the following steps:

Sample Preparation: The first step is to extract the analyte from the biological matrix and remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT) with organic solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the biological matrix.

Chromatographic Separation: The extracted sample is then injected into an HPLC system for separation. A C18 column is often used with a mobile phase consisting of an organic solvent and an aqueous buffer, typically run under gradient conditions to achieve rapid and efficient separation from endogenous matrix components.

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interference from co-eluting compounds. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision.

Method validation is a critical aspect of bioanalysis and includes the assessment of parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

| Parameter | Description |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. |

| Accuracy | The closeness of the measured concentration to the true concentration. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Recovery | The efficiency of the extraction procedure. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. |

Q & A

Q. How to optimize CO₂ capture efficiency using piperazine-promoted solvents?

- Methodological Answer :

- Parameter screening : Use a factorial design to test variables:

- Piperazine concentration (0.1–1.0 M).

- Gas-liquid flow ratios (1:1 to 1:5).

- Temperature (25–50°C) .

- Performance metrics : Measure CO₂ absorption rate (mol/m²·s) and solvent stability (pH, degradation products) over 100 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.